molecular formula C18H20N2O7S B4299249 3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID

3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID

Cat. No.: B4299249
M. Wt: 408.4 g/mol
InChI Key: NPRGDQWCCRCSBI-UHFFFAOYSA-N
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Description

3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound characterized by the presence of a sulfonamide group, a nitrophenyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 3-amino-3-(4-propoxyphenyl)propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester linkage in the propoxyphenyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-{[(4-aminophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid.

    Substitution: Various sulfonamide derivatives.

    Hydrolysis: 3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-hydroxyphenyl)propanoic acid.

Scientific Research Applications

3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-nitrophenyl)propanoic acid: Similar structure but lacks the sulfonamide and propoxyphenyl groups.

    3-{[(4-aminophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and nitrophenyl groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-nitrophenyl)sulfonylamino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-2-11-27-15-7-3-13(4-8-15)17(12-18(21)22)19-28(25,26)16-9-5-14(6-10-16)20(23)24/h3-10,17,19H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRGDQWCCRCSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID
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3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID
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3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID
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3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID

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